

# 5-FAM-LPETGG: Application Notes and Protocols for Structural Biology

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## Compound of Interest

Compound Name: 5-Fam-lpetgg

Cat. No.: B15599984

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## Introduction

**5-FAM-LPETGG** is a fluorescently labeled peptide substrate designed for the study of Sortase A (SrtA), a transpeptidase found in Gram-positive bacteria.[1][2] This reagent integrates the SrtA recognition motif "LPETG" with the green fluorescent dye 5-carboxyfluorescein (5-FAM), enabling real-time monitoring of sortase-mediated reactions.[1] Its application is pivotal in high-throughput screening for SrtA inhibitors and in the site-specific labeling of proteins for structural and functional studies. SrtA plays a crucial role in the virulence of pathogenic bacteria, making it a compelling target for novel anti-infective therapies.

## Physicochemical Properties and Spectral Data

**5-FAM-LPETGG** is a synthetic peptide with the sequence 5-FAM-Leu-Pro-Glu-Thr-Gly-Gly-OH. The 5-FAM moiety provides the fluorescent properties essential for its use in various assays.

Property	Value	Reference
Molecular Formula	C45H50N6O16	Isca Biochemicals
Molecular Weight	930.83 g/mol	Isca Biochemicals
Excitation Maximum ( $\lambda_{ex}$ )	492 nm	Cayman Chemical
Emission Maximum ( $\lambda_{em}$ )	518 nm	Cayman Chemical
Purity	>95%	Isca Biochemicals
Solubility	Soluble in water, DMSO, and DMF	Isca Biochemicals, Cayman Chemical
Storage	Store desiccated, frozen, and protected from light	Isca Biochemicals

## Applications in Structural Biology

The primary application of **5-FAM-LPETGG** in structural biology is as a tool for studying the enzymatic activity of Sortase A and for the site-specific labeling of proteins.

### Sortase A Activity Assays and Inhibitor Screening

**5-FAM-LPETGG** serves as a substrate in fluorescence-based assays to determine the kinetic parameters of Sortase A and to screen for potential inhibitors. The cleavage of the peptide bond between threonine and glycine by SrtA, followed by the ligation to an oligoglycine nucleophile, can be monitored by changes in the fluorescence signal.

### Site-Specific Protein Labeling

Sortase-mediated ligation (SML) using **5-FAM-LPETGG** allows for the covalent and site-specific attachment of the 5-FAM fluorophore to a protein of interest.<sup>[1][2][3]</sup> This is achieved by engineering the target protein to contain a triglycine (or longer) motif at its N-terminus. The labeled protein can then be used in various structural and biophysical studies, such as fluorescence microscopy and fluorescence polarization assays.

## Experimental Protocols

## Protocol 1: In Vitro Sortase A-Mediated Labeling of a Target Protein

This protocol describes the site-specific labeling of a protein containing an N-terminal triglycine motif (GGG-Protein) with **5-FAM-LPETGG**.

Materials:

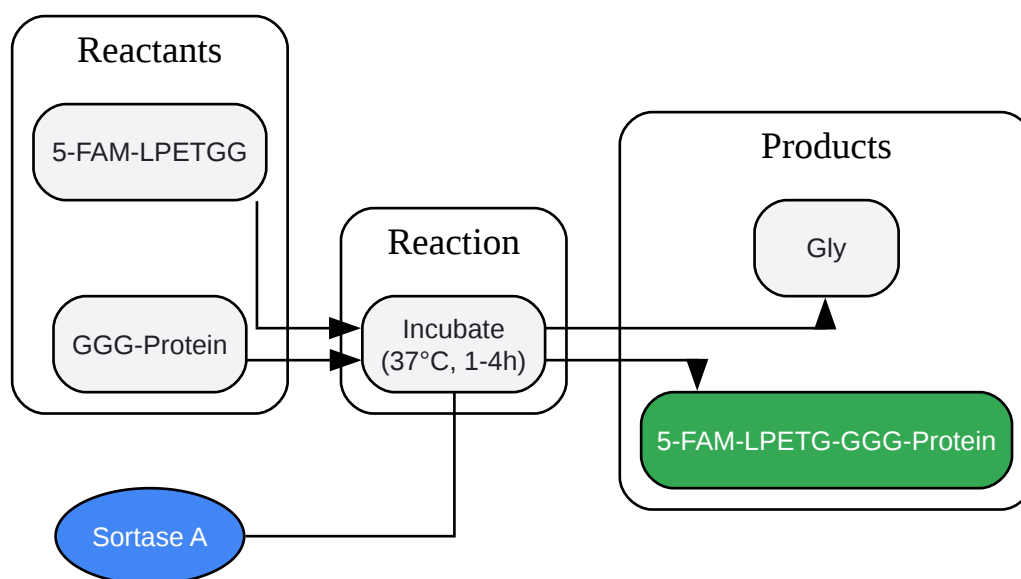
- Purified Sortase A (SrtA) enzyme (e.g., *S. aureus* SrtA  $\Delta$ N59)
- Purified target protein with an N-terminal GGG motif (GGG-Protein)
- **5-FAM-LPETGG**
- Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl<sub>2</sub>, pH 7.5
- Quenching Buffer: 100 mM Glycine, pH 9.0
- SDS-PAGE analysis reagents
- Fluorescence gel scanner

Procedure:

- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
  - Sortase Reaction Buffer
  - GGG-Protein (to a final concentration of 20  $\mu$ M)
  - **5-FAM-LPETGG** (to a final concentration of 100  $\mu$ M)
  - Sortase A (to a final concentration of 10  $\mu$ M)
- Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.

- Quenching: Stop the reaction by adding an equal volume of Quenching Buffer.
- Analysis:
  - Analyze the reaction products by SDS-PAGE.
  - Visualize the fluorescently labeled protein using a fluorescence gel scanner with appropriate excitation and emission filters for 5-FAM.
  - Confirm the presence of the labeled protein by Coomassie blue staining of the same gel.

Diagram: Sortase-Mediated Ligation Workflow



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Caption: Workflow for site-specific protein labeling using Sortase A.

## Protocol 2: Fluorescence Polarization (FP) Assay for Sortase A Activity

This protocol outlines a method to measure the activity of Sortase A by monitoring the change in fluorescence polarization of **5-FAM-LPETGG** upon its cleavage and release of the 5-FAM-LPET fragment.

#### Materials:

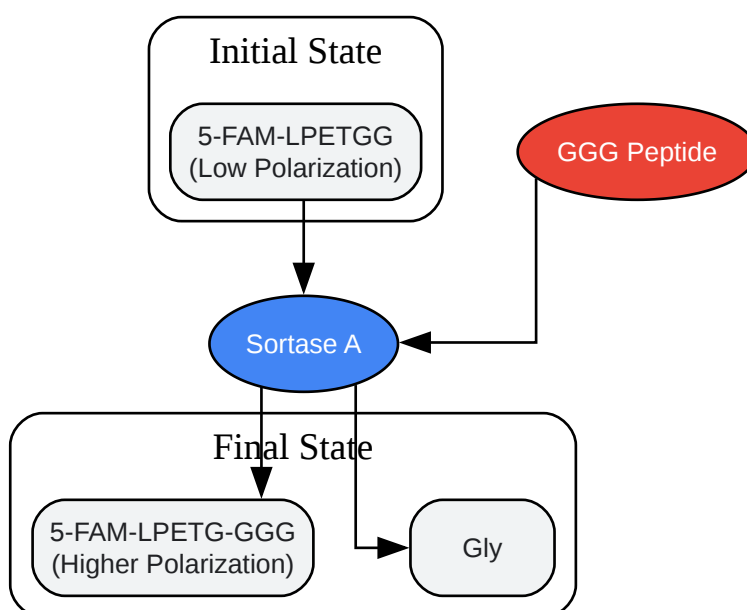
- Purified Sortase A (SrtA) enzyme
- **5-FAM-LPETGG**
- Triglycine (GGG) peptide
- Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl<sub>2</sub>, pH 7.5
- 384-well black, flat-bottom microplate
- Plate reader capable of measuring fluorescence polarization

#### Procedure:

- Reagent Preparation:
  - Prepare a 2X solution of **5-FAM-LPETGG** (e.g., 100 nM) in Sortase Reaction Buffer.
  - Prepare a 2X solution of GGG peptide (e.g., 200  $\mu$ M) in Sortase Reaction Buffer.
  - Prepare a serial dilution of Sortase A in Sortase Reaction Buffer.
- Assay Setup:
  - To each well of the 384-well plate, add 10  $\mu$ L of the 2X **5-FAM-LPETGG** solution.
  - Add 10  $\mu$ L of the 2X GGG peptide solution to each well.
  - To initiate the reaction, add 20  $\mu$ L of the serially diluted Sortase A enzyme to the wells. For a negative control, add 20  $\mu$ L of Sortase Reaction Buffer without the enzyme.
- Measurement:
  - Immediately place the plate in the plate reader.
  - Measure the fluorescence polarization at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

- Take kinetic readings every 1-2 minutes for 30-60 minutes at room temperature.
- Data Analysis:
  - Calculate the change in millipolarization (mP) units over time.
  - Plot the initial reaction velocity against the Sortase A concentration to determine the enzyme's activity.

Diagram: Fluorescence Polarization Assay Principle



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